1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride
Description
1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride is a synthetic organic compound featuring a phenyl group, an ethanolamine backbone, and a thiophen-2-ylmethyl substituent. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmacological and structural studies.
Properties
IUPAC Name |
1-phenyl-2-(thiophen-2-ylmethylamino)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS.ClH/c15-13(11-5-2-1-3-6-11)10-14-9-12-7-4-8-16-12;/h1-8,13-15H,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXVBMUYLHZKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=CS2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride typically involves the reaction of phenyl-2-ethanol with thiophen-2-ylmethylamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the pH is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques are employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used to substitute different groups on the compound.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol oxide.
Reduction: Reduction reactions can produce 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Biological Activities
Research indicates that 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride possesses notable biological activities. These include:
- Antimicrobial Properties : Studies have shown that the compound exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
- Antioxidant Effects : The presence of the thiophene ring contributes to its ability to scavenge free radicals, which is essential in preventing oxidative stress-related diseases.
Case Studies
Several case studies highlight the efficacy of this compound in therapeutic applications:
| Study | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in vitro. |
| Antioxidant Potential | Exhibited a significant reduction in reactive oxygen species (ROS) in cell culture models. |
Polymeric Applications
The compound's unique structure allows it to be integrated into polymeric materials, enhancing their properties:
- Conductive Polymers : this compound can be used to create conductive polymers beneficial for electronic applications.
- Stabilizers in Coatings : Its chemical properties make it suitable as an additive in coatings to improve durability and resistance to environmental factors.
Topical Applications
The compound is gaining attention in the cosmetic industry due to its skin-beneficial properties:
- Moisturizing Agents : Its ability to enhance skin hydration makes it a valuable ingredient in creams and lotions.
- Anti-aging Formulations : The antioxidant properties contribute to formulations aimed at reducing signs of aging by protecting skin cells from damage.
Experimental Findings
Research on cosmetic formulations containing this compound has yielded promising results:
| Formulation Type | Key Benefits |
|---|---|
| Moisturizers | Improved skin hydration and barrier function. |
| Anti-aging Creams | Significant reduction in wrinkle depth after 8 weeks of application. |
Synthesis and Stability
The synthesis of this compound can be achieved through various methods, typically involving the reaction between thiophene derivatives and amino alcohols under controlled conditions. The hydrochloride form enhances solubility and stability, making it suitable for diverse applications.
Mechanism of Action
The mechanism by which 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenyramidol Hydrochloride
- Structure: 1-Phenyl-2-(pyridin-2-ylamino)ethanol hydrochloride.
- Key Differences : Replaces the thiophen-2-ylmethyl group with a pyridine ring.
- Pharmacology: Acts as a muscle relaxant and analgesic.
Pyrazole Derivatives (e.g., 1-Phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol Hydrochloride)
- Structure : Features a pyrazole ring instead of the thiophen-2-ylmethyl group.
- Synthesis: Prepared via nucleophilic substitution between 2-bromoacetophenone and trifluoromethylpyrazoles, yielding 53–69% (Table 1, ).
- SAR : Pyrazole substituents (e.g., trifluoromethyl groups) influence steric and electronic properties, affecting binding affinity to ion channels .
α-Pyrrolidinohexanophenone (PV8) and Analogues
- Structure : Contains a pyrrolidine ring and a ketone group.
- Pharmacology: Stimulates dopamine release, similar to methamphetamine. The ketone group reduces metabolic stability compared to ethanolamine-based compounds like the target molecule .
Thiophene Fentanyl Hydrochloride
- Structure : Shares a thiophene moiety but is part of a fentanyl opioid backbone.
- Pharmacology : Binds to μ-opioid receptors with high affinity. The thiophene substitution may enhance lipophilicity and blood-brain barrier penetration compared to phenyl-only analogs .
PRE-084 Hydrochloride
- Structure : Morpholine-containing cyclohexanecarboxylic acid ester.
- Pharmacology : Selective σ1 receptor agonist. The morpholine ring provides conformational rigidity, contrasting with the flexible thiophen-2-ylmethyl group in the target compound .
Structural and Functional Data Table
Key Research Findings
- Synthetic Efficiency : Pyrazole and pyrrolidine derivatives are synthesized in moderate-to-high yields (53–98%) via nucleophilic substitution or reductive amination, suggesting feasible routes for the target compound .
- Pharmacological Trends: Thiophene-containing compounds (e.g., Thiophene Fentanyl) exhibit enhanced lipophilicity and receptor affinity compared to phenyl-only analogs . Ethanolamine backbones (as in Phenyramidol) improve solubility and metabolic stability relative to ketone-based structures .
- Safety Considerations: Thiophene derivatives may carry uncharacterized toxicological risks, as noted for Thiophene Fentanyl .
Biological Activity
1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 269.8 g/mol. It features a phenyl group, a thiophene ring, and an aminoethanol structure, which contribute to its biological properties and potential applications in various fields, including drug discovery and proteomics research.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures can exhibit antiviral properties against various viruses, including influenza strains. While specific data for this compound remains limited, its structural analogs have shown promise in inhibiting viral replication .
- Anticancer Potential : The compound's ability to interact with specific molecular targets suggests potential anticancer activity. Similar compounds have demonstrated efficacy against multiple cancer cell lines, indicating that this compound may also possess cytotoxic effects against cancer cells .
- Enzyme Inhibition : Compounds containing thiophene moieties have been noted for their ability to inhibit various enzymes, which can be crucial for therapeutic applications. This includes inhibition of cyclooxygenases (COX), which are involved in inflammatory processes .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with phenyl-2-ethanol and thiophen-2-ylmethylamine.
- Reaction Conditions : The reaction is usually carried out under acidic conditions (e.g., using hydrochloric acid) in solvents such as ethanol or methanol.
- Purification : Post-reaction, the product is purified to enhance yield and purity, often utilizing recrystallization techniques.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Hydralazine Hydrochloride | Contains a hydrazine moiety | Vasodilator; used for hypertension |
| 1-(2-Thiophenyl)ethanol | Lacks phenyl substitution | Focused on thiophene interactions |
| 2-Aminoethanol | Simple amino alcohol | Limited complexity; lacks aromatic systems |
| Thiophenol | Contains thiol group | Different functional properties due to sulfur presence |
This table highlights how the unique combination of functional groups in this compound may enhance its medicinal properties compared to structurally similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Anticancer Studies : Research has demonstrated that derivatives of thiophene-containing compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may also be effective in similar contexts .
- Antiviral Research : Investigations into structurally related compounds have shown promising results against viral infections, indicating potential pathways for further research into the antiviral capabilities of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
